N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide
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Description
N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C15H14N4O3S2 and its molecular weight is 362.42. The purity is usually 95%.
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Scientific Research Applications
Antibacterial and Antitumor Agents
Research has explored the synthesis of novel heterocyclic compounds containing sulfonamido moieties, aimed at developing antibacterial agents. These compounds have demonstrated significant antibacterial activity, highlighting their potential as therapeutic agents. Additionally, similar compounds have shown promise as antitumor agents, with certain derivatives displaying higher activity against cancer cell lines than standard drugs, indicating their potential in cancer therapy (Azab, Youssef, & El‐Bordany, 2013); (Hafez, Alsalamah, & El-Gazzar, 2017).
Antimicrobial Activity
Compounds synthesized from sulfonamides have been evaluated for their antimicrobial properties against various bacteria and fungi, indicating a broad spectrum of potential applications in combating microbial infections (Sarvaiya, Gulati, & Patel, 2019).
Antiproliferative Agents
The synthesis of N,N-dimethylbenzenesulfonamide derivatives and their evaluation as antiproliferative agents have been reported. These studies have found certain derivatives to exhibit higher antiproliferative activity against cancer cell lines than standard treatments, suggesting their utility in cancer treatment strategies (Bashandy, Alsaid, Arafa, & Ghorab, 2014).
Antioxidant Agents
Design and synthesis of 1H-3-indolyl derivatives have been explored for their antioxidant activity, with molecular docking studies suggesting their potential as effective antioxidants. This research indicates the role of these compounds in combating oxidative stress-related diseases (Aziz, Shehab, Al-karmalawy, El-Farargy, & Abdellattif, 2021).
COVID-19 Drug Candidates
Antimalarial sulfonamides have been investigated for their potential use as COVID-19 drugs through computational calculations and molecular docking studies. This research highlights the adaptability of existing compounds for new therapeutic applications in response to emerging health crises (Fahim & Ismael, 2021).
Properties
IUPAC Name |
N-[2-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)ethyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3S2/c20-14-4-3-13(12-5-7-16-8-6-12)18-19(14)10-9-17-24(21,22)15-2-1-11-23-15/h1-8,11,17H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POFDPIHHTMPTHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.